molecular formula C16H10FNO B1406328 4-(4-Fluorobenzoyl)quinoline CAS No. 169957-25-9

4-(4-Fluorobenzoyl)quinoline

Cat. No. B1406328
M. Wt: 251.25 g/mol
InChI Key: UDRYBENQPAMUHB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₀FNO . It belongs to the quinoline family, which is a versatile class of heterocyclic aromatic compounds. Quinoline has applications in both industrial and medicinal chemistry. The compound’s structure consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring system .


Synthesis Analysis

The synthesis of 4-(4-Fluorobenzoyl)quinoline involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride , mediated by triethylamine in acetonitrile. This protocol is notable for its short reaction time, operational simplicity, and clean reaction profile. The reaction proceeds at 80°C for 20 minutes .


Molecular Structure Analysis

  • Molecular Conformation : In the solid state, the compound exhibits an orthogonal orientation between the quinoline and 4-chlorobenzoate rings .

Chemical Reactions Analysis

While various classical synthesis protocols (such as Gould-Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach) have been used historically for constructing the quinoline scaffold, recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods contribute to the functionalization of the quinoline scaffold for biological and pharmaceutical applications .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13

Scientific Research Applications

Synthesis and Transformation : Quinoline derivatives, such as 4-(4-Fluorobenzoyl)quinoline, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives has been explored due to their potential as sensitive and selective compounds for bio-imaging applications. For example, the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids have led to the synthesis of new quinoline derivatives, highlighting the versatility and utility of quinoline structures in developing novel compounds with potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Properties : Quinoline derivatives have also been studied for their antimycobacterial properties. A series of quinoline derivatives have been synthesized and evaluated for their activities against various strains of Mycobacterium tuberculosis. Compounds like dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate have emerged as promising agents due to their significant anti-TB activity. Molecular docking studies have been conducted to understand the binding affinities and interactions of these compounds with target proteins, providing insights into their potential mechanisms of action (Venugopala et al., 2020).

Anti-inflammatory and Docking Studies : The synthesis and characterization of quinoline derivatives have led to the discovery of compounds with anti-inflammatory properties. Molecular docking studies have been employed to investigate the activity of these compounds, providing a basis for understanding their potential therapeutic applications. For instance, novel quinoline analogs have been synthesized and evaluated for their in vitro anti-inflammatory properties, with some showing promising results in inhibiting inflammatory responses (Sureshkumar et al., 2017).

Fluorescent Sensing and Photophysical Studies : Quinoline derivatives have been explored for their fluorescent sensing capabilities. The combination of quinoline with other fluorophores like benzimidazole has led to the development of novel fluorochromes capable of highly sensitive and selective sensing for specific analytes such as picric acid. These fluorochromes exhibit rapid response, good environmental compatibility, and sensitivity, making them suitable for applications in real water samples and as functional sensors (Jiang et al., 2019).

Safety And Hazards

  • Corrosive : 4-(4-Fluorobenzoyl)quinoline is a corrosive material that can cause burns by all exposure routes .

properties

IUPAC Name

(4-fluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRYBENQPAMUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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